
Spectroscopic Profile of 2-Methyl-1H-indol-5-ol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methyl-1H-indol-5-ol

Cat. No.: B079029 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Methyl-1H-indol-5-ol, tailored for researchers, scientists, and professionals in drug

development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, details the experimental protocols for acquiring such

spectra, and illustrates the typical workflow for spectroscopic analysis.

Please note: While extensive searches have been conducted, experimentally determined and

publicly available datasets for 2-Methyl-1H-indol-5-ol are limited. The data presented in the

following tables are therefore predicted values based on the analysis of its chemical structure

and comparison with similar indole derivatives. These predictions serve as a reference for

researchers in the spectroscopic analysis of this compound.

Predicted Spectroscopic Data
The molecular structure of 2-Methyl-1H-indol-5-ol is foundational to predicting its

spectroscopic behavior. The presence of an indole ring system, a methyl group, and a hydroxyl

group gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1]
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the N-H and O-H protons, and the methyl group protons. The chemical shifts

are influenced by the electron-donating and withdrawing effects of the substituents on the

indole ring.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1H-indol-5-ol

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H on N-1 7.8 - 8.2 Broad Singlet

H on C-7 7.0 - 7.2 Doublet

H on C-4 6.8 - 7.0 Singlet

H on C-6 6.6 - 6.8 Doublet of Doublets

H on C-3 6.0 - 6.2 Singlet

OH on C-5 4.5 - 5.5 Broad Singlet

CH₃ on C-2 2.3 - 2.5 Singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number of

distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1H-indol-5-ol
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-5 148 - 152

C-2 135 - 138

C-7a 130 - 133

C-3a 128 - 130

C-7 110 - 113

C-4 105 - 108

C-6 102 - 105

C-3 98 - 101

C (Methyl) 12 - 15

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 3: Predicted IR Absorption Data for 2-Methyl-1H-indol-5-ol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

O-H (Phenolic) 3200 - 3600 Stretching (Broad)

N-H (Indole) 3300 - 3500 Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C-H (Aliphatic) 2850 - 3000 Stretching

C=C (Aromatic) 1500 - 1600 Stretching

C-O (Phenolic) 1200 - 1260 Stretching

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Methyl-1H-indol-5-ol (C₉H₉NO), the exact mass is approximately

147.0684 g/mol .[2]

Table 4: Predicted Mass Spectrometry Data for 2-Methyl-1H-indol-5-ol

m/z Value (Predicted) Interpretation

147 Molecular Ion (M⁺)

132 Loss of a methyl group (M⁺ - CH₃)

118
Loss of an ethyl group (M⁺ - C₂H₅) or

subsequent fragmentation

91 Tropylium ion or related fragment

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified 2-Methyl-1H-indol-5-ol in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The

choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (NH

and OH).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D

experiments are typically sufficient for initial characterization. For unambiguous assignments,

2D NMR experiments like COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol
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Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent

pellet using a hydraulic press.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet should be taken and subtracted from the sample spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent like methanol, acetonitrile, or a mixture with water.

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common technique for volatile compounds and provides detailed fragmentation patterns.

Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which

typically results in a prominent molecular ion peak.

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio

(m/z). A detector records the abundance of each ion, generating a mass spectrum. High-

resolution mass spectrometry (HRMS) can be used to determine the elemental composition

of the molecule and its fragments with high accuracy.

Spectroscopic Analysis Workflow
The identification and characterization of a compound like 2-Methyl-1H-indol-5-ol is a

systematic process involving the integration of data from multiple spectroscopic techniques.
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General Workflow for Spectroscopic Analysis

Sample Preparation
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1H-indol-5-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079029#spectroscopic-data-of-2-methyl-1h-indol-5-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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